molecular formula C10H16O2 B1216662 6-Hydroxycamphor CAS No. 12001-40-0

6-Hydroxycamphor

Cat. No. B1216662
CAS RN: 12001-40-0
M. Wt: 168.23 g/mol
InChI Key: UNOCSJVDJYDPTN-UHFFFAOYSA-N
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Description

6-hydroxycamphor is a cyclic monoterpene ketone that is camphor bearing a hydroxy substituent at position 6. It is a bornane monoterpenoid and a cyclic monoterpene ketone. It derives from a camphor.

Scientific Research Applications

Enzymatic Hydroxylation and Biotransformation

  • Cytochrome P450 Hydroxylase Activity : 6-Hydroxycamphor is involved in the enzymatic hydroxylation process. A specific study demonstrated the use of a cytochrome P450 hydroxylase, P450camr, from Rhodococcus sp. NCIMB 9784, which hydroxylates camphor specifically in the 6-endo position (Grogan et al., 2002). This finding is pivotal in understanding specific enzymatic pathways involving 6-hydroxycamphor.

Metabolism and Biotransformation in Organisms

  • Metabolites Formation and Toxicokinetics : 6-Hydroxycamphor is identified as a major metabolite in the biotransformation process of certain substances. For instance, in a study on 3-(4-Methylbenzylidene)camphor (4-MBC) in rats, 6-Hydroxycamphor was identified as a significant metabolite, illustrating its role in metabolic pathways (Völkel et al., 2006).

Microbial Biotransformation

  • Marine Fungus-Induced Biotransformation : A study involving a marine-derived fungus, Botryosphaeria sp., showed its ability to biooxidize rac-camphor, resulting in various hydroxylated products including 6-endo-hydroxycamphor (Jesus et al., 2016). This illustrates the potential of microbial systems in generating important chemical derivatives.

Applications in Chemical Synthesis

  • Synthesis of Bifunctional Camphor Derivatives : Research has shown the potential of using 6-hydroxycamphor derivatives in chemical synthesis. A study demonstrated the biocatalytic synthesis of a diketobornane, a building block for bifunctional camphor derivatives, indicating the versatility of 6-hydroxycamphor in chemical manufacturing (Hofer et al., 2013).

Theoretical Studies on Mechanisms of Action

  • Mechanistic Insights into Cytochrome P450 Catalysis : Theoretical studies have been conducted to understand the mechanism of camphor hydroxylation by cytochrome P450, providing insights into the role of 6-hydroxycamphor in these biological processes (Kamachi & Yoshizawa, 2003).

properties

CAS RN

12001-40-0

Product Name

6-Hydroxycamphor

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-7,11H,4-5H2,1-3H3

InChI Key

UNOCSJVDJYDPTN-UHFFFAOYSA-N

SMILES

CC1(C2CC(C1(C(=O)C2)C)O)C

Canonical SMILES

CC1(C2CC(C1(C(=O)C2)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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